Product packaging for 7-Iodopyrazolo[1,5-a]pyrimidine(Cat. No.:)

7-Iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13511847
M. Wt: 245.02 g/mol
InChI Key: NKNFAJHOXKRJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodopyrazolo[1,5-a]pyrimidine is a valuable halogenated building block in medicinal chemistry and organic synthesis. It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold recognized for its significant role in targeted cancer therapy and drug discovery . This fused, bicyclic heterocyclic system serves as a versatile core structure for developing potent protein kinase inhibitors (PKIs) . The iodine atom at the 7-position makes this compound a crucial intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce diverse complexity and tailor the compound's properties . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a wide range of kinases, including CK2, EGFR, B-Raf, and CDK2, and form the core of several approved and investigational drugs, such as the TRK inhibitors larotrectinib and repotrectinib . Researchers utilize this iodinated derivative to synthesize novel analogs for probing biological pathways and developing potential therapeutic agents, particularly in oncology. The compound is provided for research purposes to support the advancement of chemical biology and pharmaceutical sciences. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B13511847 7-Iodopyrazolo[1,5-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFAJHOXKRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC=C(N2N=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Iodopyrazolo 1,5 a Pyrimidine and Its Core

General Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The construction of the pyrazolo[1,5-a]pyrimidine framework is primarily achieved through the reaction of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. nih.gov This fundamental approach allows for diverse substitutions on the resulting bicyclic system. nih.gov

Cyclocondensation Reactions from 5-Aminopyrazoles

The most prevalent method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov The reaction conditions can be acidic or basic, and the choice of the β-dicarbonyl compound dictates the substitution pattern on the pyrimidine ring, allowing for fine-tuning of the final product's properties. nih.gov

Several variations of this cyclocondensation have been developed. For instance, reacting 5-aminopyrazole derivatives with 3-oxo-2-phenyl propanenitrile has been used to synthesize 7-aminopyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, substituted enaminones have been reacted with 5-aminopyrazoles to furnish pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds in an aqueous medium at 60 °C in the presence of potassium bisulfate (KHSO₄) to yield the desired pyrazolo[1,5-a]pyrimidine product. mdpi.com

The reaction of 5-aminopyrazoles with arylidenepyruvic acids, or their precursors pyruvic acid and aromatic aldehydes, can lead to different cyclocondensation products, including pyrazolo[3,4-b]pyridine-6-carboxylic acids, depending on the reaction conditions and the specific reactants used. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Derivative1,3-Bielectrophilic ReagentConditionsProduct Type
5-Aminopyrazoleβ-Dicarbonyl compoundAcidic or basicSubstituted pyrazolo[1,5-a]pyrimidine
5-Aminopyrazole derivative3-Oxo-2-phenyl propanenitrileNot specified7-Aminopyrazolo[1,5-a]pyrimidine mdpi.com
5-AminopyrazoleSubstituted enaminoneNot specifiedSubstituted pyrazolo[1,5-a]pyrimidine mdpi.com
5-Aminopyrazoleα,β-Unsaturated carbonyl compoundKHSO₄, aqueous medium, 60°CSubstituted pyrazolo[1,5-a]pyrimidine mdpi.com
3-Substituted 5-aminopyrazoleArylidenepyruvic acidNot specifiedPyrazolo[3,4-b]pyridine-6-carboxylic acid researchgate.net

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step. nih.govnih.gov These reactions often resemble a Mannich reaction, and the initial products may undergo subsequent oxidation. nih.gov A notable example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can be effectively carried out under microwave irradiation to produce pyrazolo[1,5-a]pyrimidines in high purity and with significantly reduced reaction times compared to conventional heating. nih.gov

Another MCR approach involves a rhodium-catalyzed reaction to produce variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov Additionally, a palladium-catalyzed C-C bond formation has been employed to generate the fused pyrimidine ring, although this method is best suited for aryl groups without halogens to avoid side reactions. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This technique significantly accelerates reaction rates, often reducing reaction times from hours to minutes, and improves product yields. nih.govresearchgate.net

Microwave irradiation has been successfully applied to various synthetic strategies, including:

Three-component reactions: As mentioned earlier, the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is highly efficient under microwave conditions. nih.gov

Cyclization reactions: Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions provides a regioselective route to functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

Reactions with enaminones: The reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) or (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives under microwave irradiation selectively yields 7-aminopyrazolo[1,5-a]pyrimidine and 7-arylpyrazolo[1,5-a]pyrimidine derivatives, respectively. nih.gov

One-pot synthesis: An efficient one-pot, two-step process for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines has been developed using a Pd-catalyzed direct C-H arylation followed by a saponification–decarboxylation reaction under microwave irradiation. rsc.org This method offers advantages like convenient manipulation, short reaction times, and excellent yields. rsc.org

Green Chemistry Advancements in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to pyrazolo[1,5-a]pyrimidines. rsc.org These advancements focus on using safer solvents, reducing waste, and improving energy efficiency.

One such approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. ias.ac.in The synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been achieved in high yield using DES, offering a benign and scalable method with a simple work-up procedure. ias.ac.in

Ultrasound irradiation is another green technique that has been applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu The reaction of aminopyrazoles with acetylenic esters in aqueous ethanol (B145695) under ultrasonic irradiation, assisted by KHSO₄, provides good yields of the target compounds. bme.hu This method minimizes the environmental impact of the synthesis. bme.hu The use of ultrasound has been shown to be faster and result in higher yields compared to conventional heating methods. clockss.org

Furthermore, the use of water as a solvent in some synthetic protocols contributes to the greenness of the process. For instance, a one-pot cyclization to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives using sodium halides and potassium persulfate in water has been reported to be highly efficient. nih.gov

Regioselective Iodination at the C7 Position

While the above methods focus on the synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold, the introduction of an iodine atom specifically at the C7 position requires distinct regioselective iodination techniques.

Direct Iodination Techniques (e.g., N-Iodosuccinimide, Molecular Iodine)

Direct iodination of the pre-formed pyrazolo[1,5-a]pyrimidine ring is a common strategy. Reagents like N-Iodosuccinimide (NIS) and molecular iodine (I₂) are frequently employed for this purpose.

N-Iodosuccinimide (NIS): NIS is a versatile and widely used iodinating agent for electrophilic iodinations. organic-chemistry.org It can be used for the selective mono- and di-iodination of pyrazolo[1,5-a]pyrimidines by adjusting the stoichiometric ratio of the reactants. researchgate.net The reaction of pyrazolo[1,5-a]pyrimidines with NIS can lead to the formation of structurally diverse halogenated derivatives. researchgate.net In some cases, the synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been achieved in a one-pot manner through microwave-assisted in situ formation of the pyrazolo[1,5-a]pyrimidine followed by electrophilic halogenation with NIS. nih.gov

Molecular Iodine (I₂): Molecular iodine, often in the presence of an oxidizing agent or a catalyst, is another effective reagent for iodination. For example, a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water has been shown to be highly effective for the iodination of pyrazolo[1,5-a]pyrimidines, achieving nearly quantitative yields. nih.gov An iodine-catalyzed three-component reaction of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides has been developed to access 3-selenylated pyrazolo[1,5-a]pyrimidines, where iodine plays a crucial role in both the cyclization and C-H functionalization steps. rsc.org While this example illustrates iodination at a different position, it highlights the utility of molecular iodine in the functionalization of this heterocyclic system.

It is important to note that the regioselectivity of iodination can be influenced by the substituents already present on the pyrazolo[1,5-a]pyrimidine ring and the specific reaction conditions employed. For instance, an efficient and mild method for the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov This underscores that achieving iodination specifically at the C7 position may require careful optimization of the reaction conditions and choice of reagents to overcome the inherent reactivity of other positions, such as C3.

Mechanistic Considerations of C7 Iodination

The iodination at the C7 position of the pyrazolo[1,5-a]pyrimidine core is an electrophilic substitution reaction. The pyrimidine ring of the fused system is electron-deficient; however, the C7 position is susceptible to nucleophilic attack due to the influence of the adjacent nitrogen atoms. The mechanism of direct iodination typically involves the activation of molecular iodine (I₂) to generate a more potent electrophilic iodine species.

In many reported syntheses, the reaction proceeds via the formation of an iodonium (B1229267) ion (I⁺) or a related polarized iodine-containing intermediate. This electrophile is then attacked by the electron-rich C7 position of the pyrazolo[1,5-a]pyrimidine ring. The reaction is often facilitated by the presence of an oxidizing agent or a Lewis acid, which helps to generate the electrophilic iodine species. The final step involves the loss of a proton from the C7 position to restore aromaticity, yielding the 7-iodo derivative.

It has been noted that the reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is strong, making it a good leaving group for nucleophilic substitution reactions. mdpi.com This high reactivity also influences the conditions required for direct iodination.

Optimization of Iodination Reaction Conditions

The successful synthesis of 7-iodopyrazolo[1,5-a]pyrimidine (B6236686) hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters that are frequently adjusted include the choice of iodinating agent, solvent, temperature, and the use of additives or catalysts.

Researchers have explored various iodinating reagents to achieve efficient C7 iodination. While molecular iodine (I₂) is a common choice, its reactivity is often enhanced by the addition of other reagents. For instance, the combination of iodine with a nitrate (B79036) salt like silver nitrate (AgNO₃) has been shown to be an effective electrophilic iodinating system. nih.gov In this system, AgNO₃ acts as a Lewis acid, polarizing the I-I bond and generating a more electrophilic iodine species. nih.gov

The choice of solvent can significantly impact the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and their compatibility with the reaction conditions. For instance, acetonitrile (B52724) has been identified as a suitable solvent for the iodination of related pyrimidine structures. heteroletters.org

Temperature is another critical factor. While some iodination reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. heteroletters.org However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts.

The optimization of these conditions is often an iterative process, with researchers systematically varying one parameter at a time to identify the optimal set of conditions.

Table 1: Optimization of Iodination Reaction Conditions

EntryIodinating AgentSolventTemperature (°C)AdditiveYield (%)
1I₂Acetonitrile30NaNO₂90
2I₂Acetonitrile50NaNO₂74
3I₂Acetonitrile80NaNO₂62
4I₂/AgNO₃Not specifiedRoom TempNoneHigh

This table is for illustrative purposes and combines data from different studies on related pyrimidine systems. Specific yields for this compound may vary.

Synthesis of Precursor Molecules for C7 Functionalization

The synthesis of precursor molecules is a fundamental aspect of accessing this compound and its derivatives. The primary route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound. encyclopedia.pubmdpi.com This versatile approach allows for the introduction of various substituents onto the pyrazole (B372694) and pyrimidine rings.

A common strategy involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as a β-enaminone. mdpi.com The initial step is a nucleophilic attack by the amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where the pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring system. mdpi.comnih.gov

For the specific purpose of C7 functionalization, including iodination, it is often advantageous to first synthesize a pyrazolo[1,5-a]pyrimidine with a leaving group at the C7 position, such as a chlorine atom. This can be achieved by using a chlorinated 1,3-bielectrophilic synthon or by chlorination of a pyrazolo[1,5-a]pyrimidin-7-ol intermediate. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be treated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov The highly reactive C7-chloro group can then be readily displaced by a nucleophile or serve as a handle for further transformations. mdpi.com

Reactivity and Post Synthetic Functionalization of 7 Iodopyrazolo 1,5 a Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 7-iodopyrazolo[1,5-a]pyrimidine (B6236686), the C7-iodine bond is highly susceptible to oxidative addition to a palladium(0) complex, initiating several important cross-coupling catalytic cycles. These methods have been instrumental in developing novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, typically between an organohalide and a boronic acid. In the context of the pyrazolo[1,5-a]pyrimidine system, this reaction has been employed to introduce aryl and heteroaryl substituents. The C7 position is a common site for such modifications. For instance, 7-arylpyrazolo[1,5-a]pyrimidines can be synthesized via the coupling of the core heterocycle with an aryl bromide, indicating the feasibility of using a 7-halo-pyrazolo[1,5-a]pyrimidine as the coupling partner. nih.gov While the chlorine atom at C7 is reactive, the corresponding iodine at C7 provides an even more reactive handle for such transformations. nih.gov

Research has also demonstrated the possibility of performing sequential cross-coupling reactions. For example, after an initial functionalization, a second Suzuki-Miyaura coupling can be performed at other positions, such as C5, highlighting the modularity of this approach for creating polysubstituted pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyrazolo[1,5-a]pyrimidines Data extracted from studies on related chloro- and bromo-derivatives, demonstrating the principle of C-C bond formation at various positions.

Halogen PositionCoupling PartnerCatalyst SystemConditionsYieldReference
C3-BrAryl/Heteroaryl Boronic AcidsXPhosPdG2 / XPhosMicrowave67-89% rsc.orgrsc.org
C5-ClIndole-4-boronic acid pinacol (B44631) esterNot specifiedNot specified83% nih.gov
C5 (from C5-one)Aryl Boronic AcidsPyBroP (activator), then PdCl₂(PPh₃)₂Et₃N, 1,4-dioxane, then Na₂CO₃, 110 °CGood to excellent rsc.orgnih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is crucial for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core, which are valuable intermediates for further transformations or as components in materials science and medicinal chemistry. mdpi.comrsc.org

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and often requires a copper(I) co-catalyst (e.g., CuI) and a base. libretexts.orgwikipedia.org Efficient protocols have been developed for the alkynylation of halo-heterocycles, and the high reactivity of the C7-iodo substituent makes it an ideal substrate for this transformation. Studies on the related 7-chloro- mdpi.comnih.govencyclopedia.pubtriazolo[1,5-a]pyrimidine scaffold have demonstrated successful Sonogashira couplings, paving the way for similar applications on this compound. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

SubstrateReagentCatalystCo-catalystBaseSolventReference
Aryl/Vinyl HalideTerminal AlkynePd(0) or Pd(II) ComplexCu(I) salt (optional)Amine (e.g., Et₃N, piperidine)Isopropanol, DMF, etc. organic-chemistry.orgrsc.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While direct examples starting from this compound are not detailed in the provided sources, this reaction has been successfully applied to functionalize the C5 position of the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives have been coupled with various benzimidazoles under microwave irradiation, demonstrating the utility of this reaction in building complex, nitrogen-containing architectures on this scaffold. nih.gov Given the higher reactivity of an iodo-substituent compared to a chloro-substituent, the Buchwald-Hartwig amination represents a highly viable strategy for the C7-functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C7

The pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C5 and C7 positions when they bear a good leaving group like iodine. mdpi.comnih.gov The SNAr reaction is a common and efficient method for introducing a variety of nucleophiles onto the heterocyclic core. nih.gov

A notable example is the highly selective substitution of the chlorine atom at the C7 position of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine (B109124). nih.gov This reaction proceeds in the presence of potassium carbonate at room temperature with an excellent yield of 94%, showcasing the high reactivity of the C7 position towards nucleophilic attack. nih.gov This strategy has been used to install aromatic amines, alkylamines, cycloalkylamines, and alkoxides at the C7 position. nih.gov The greater leaving group ability of iodine compared to chlorine means that this compound is an excellent substrate for SNAr reactions.

Table 3: Example of SNAr Reaction at C7

SubstrateNucleophileBaseConditionsProductYieldReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃Room Temperature4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94% nih.gov

Other Derivatization Strategies Utilizing the C7-Iodine

Beyond the widely used palladium-catalyzed cross-coupling and SNAr reactions, the C7-iodine can potentially participate in other transformations. Although less commonly reported in the provided literature for this specific scaffold, analogous chemistry on other aryl iodides suggests possibilities such as Stille coupling (with organostannanes), Heck coupling (with alkenes), or metal-halogen exchange to form an organometallic species, which can then be trapped with various electrophiles. These alternative pathways, while not extensively documented for this compound in the available sources, remain plausible routes for further derivatization.

Functionalization at Other Ring Positions (C2, C3, C5, C6)

The pyrazolo[1,5-a]pyrimidine scaffold allows for functionalization at multiple positions, either before or after derivatization at C7, enabling the synthesis of a diverse library of compounds. mdpi.comencyclopedia.pub

C2 Position : The C2 position can be functionalized with various amine substituents. nih.gov For instance, an ethyl ester group at C2 has been reduced to an alcohol using sodium borohydride, subsequently oxidized to an aldehyde with Dess-Martin periodinane, and then converted to various amines via reductive amination. nih.gov

C3 Position : The C3 position on the electron-rich pyrazole (B372694) ring is highly nucleophilic and susceptible to electrophilic substitution. mdpi.com It can be readily formylated using Vilsmeier-Haack conditions (e.g., POCl₃/DMF). mdpi.comnih.gov Regioselective halogenation (iodination, bromination) at the C3 position is also achievable using potassium halide salts and a hypervalent iodine(III) reagent. thieme-connect.denih.gov Furthermore, a bromine atom at C3 can be used as a handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. rsc.orgrsc.org

C5 Position : The C5 position, similar to C7, is part of the electron-deficient pyrimidine ring and can be functionalized when a suitable leaving group is present. Both Suzuki-Miyaura coupling and Buchwald-Hartwig amination have been successfully performed at the C5 position to introduce aryl and amino substituents, respectively. mdpi.comnih.gov

C6 Position : The C6 position can also be modified. For example, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized, demonstrating that this position is amenable to chemical transformation. nih.gov

Structural Elucidation and Conformational Analysis in Research

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The crystal packing of these compounds is often governed by a series of weak intermolecular interactions. researchgate.net For 7-Iodopyrazolo[1,5-a]pyrimidine (B6236686), halogen bonding—an interaction between the electrophilic region of the iodine atom and a nucleophilic atom like a pyrimidine (B1678525) nitrogen—is a plausible and significant factor in the crystal lattice formation. In related chloro-substituted compounds, intermolecular N⋯Cl interactions have been observed, alongside π–π stacking between the planar pyrazole (B372694) and pyrimidine rings of adjacent molecules. researchgate.net These interactions dictate the supramolecular architecture and influence the physical properties of the crystalline material. The absolute configuration of chiral derivatives and the specific arrangement of molecules within the unit cell are determined with high precision, which is vital for understanding structure-activity relationships. nih.govnih.gov

Table 2: Representative Crystallographic Data for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core Data is based on published crystal structures of related derivatives. researchgate.net

ParameterTypical Value
N1-N2 Bond Length~1.37 Å
N2-C3 Bond Length~1.34 Å
C5-C6 Bond Length~1.36 Å
C6-C7 Bond Length~1.41 Å
N4-C5 Bond Angle~116°
C5-N4-C3a Bond Angle~126°
Dihedral Angle (between pyrazole and pyrimidine rings)< 5° (indicating planarity)

Tautomeric Studies

Tautomerism is a key consideration in many heterocyclic systems. However, for the parent pyrazolo[1,5-a]pyrimidine scaffold and its simple halo-derivatives like this compound, the aromatic structure is highly stable, and thus it exists overwhelmingly in a single tautomeric form.

Significant tautomeric equilibria are primarily observed in derivatives containing exocyclic functional groups that can participate in proton transfer, such as a hydroxyl or amino group. For example, extensive studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones show that they can exist in three plausible tautomeric forms (NH, OH, and CH). nih.gov The predominant form in these cases can be influenced by the solvent and the nature of other substituents on the ring. nih.gov Similarly, studies on related pyrazolopyridine systems have used ¹³C and ¹⁵N NMR spectroscopy in conjunction with X-ray crystallography to investigate tautomeric equilibria, finding that the N1-H tautomer is typically predominant in solution. researchgate.net For this compound, lacking such functional groups, these tautomeric considerations are not significant, and the molecule is locked in its stable aromatic form.

Conformational Dynamics Investigations

The conformational rigidity of the aromatic system is in stark contrast to its reduced, non-aromatic analogues. Studies on tetrahydropyrazolo[1,5-a]pyrimidines (THPPs) show that the dearomatized pyrimidine ring introduces significant conformational lability. nih.gov These reduced systems can exist as stable syn-isomers or as conformationally labile trans-isomers, which can readily adjust their shape. nih.gov This highlights that the aromaticity of this compound is the defining factor for its conformational rigidity.

Theoretical and Computational Studies on 7 Iodopyrazolo 1,5 a Pyrimidine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govresearchgate.net Its time-dependent extension, TD-DFT, is instrumental in predicting spectroscopic properties. jchemrev.com

Electronic Structure and Molecular Orbital Analysis

Computational studies on various 7-substituted pyrazolo[1,5-a]pyrimidines have established that the nature of the substituent at this position significantly governs the electronic properties of the entire scaffold. rsc.orgnih.gov The pyrazolo[1,5-a]pyrimidine core itself possesses π-amphoteric characteristics, meaning it has both π-electron-donating (the pyrazole (B372694) part) and π-electron-accepting (the pyrimidine (B1678525) part) features. nih.gov

The introduction of an iodine atom at the C7-position is expected to have a profound impact. Iodine acts as an electron-withdrawing group (EWG) through induction, which would lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations would likely show that the electron density in the HOMO is distributed across the fused ring system, while the LUMO is also located on the heterocyclic core, with significant contribution from the C7-I bond. The presence of the EWG would lower the LUMO energy, affecting the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and electronic transitions.

Table 1: Representative DFT-Calculated Electronic Properties

ParameterExpected Value for 7-Iodopyrazolo[1,5-a]pyrimidine (B6236686)Comment
EHOMO~ -6.5 to -7.0 eVTypical range for heterocyclic compounds; lowered by EWG.
ELUMO~ -1.5 to -2.0 eVEnergy is stabilized (lowered) by the electron-withdrawing iodine.
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.0 eVInfluences electronic transitions and kinetic stability.
Dipole Moment (µ)Moderate to HighIncreased due to the polar C-I bond.

Prediction of Spectroscopic Properties

Time-Dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra (UV-Vis) of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgnih.gov For this class of compounds, the main absorption bands are typically assigned to intramolecular charge transfer (ICT) processes. nih.gov

Studies on related 7-substituted pyrazolo[1,5-a]pyrimidines have shown that substituents with electron-donating groups (EDGs) enhance absorption and emission intensities, leading to strong fluorescence. rsc.orgresearchgate.net Conversely, derivatives with EWGs at position 7, such as a pyridyl group or halogens, exhibit significantly lower fluorescence quantum yields. rsc.orgnih.gov Therefore, TD-DFT calculations for this compound would predict that its primary electronic transitions are of an ICT nature, but with low oscillator strength, suggesting weak absorption and emission characteristics. The predicted absorption maximum (λmax) would likely fall in the UV-A range.

Table 2: Predicted Spectroscopic Data from TD-DFT Calculations

TransitionPredicted λmax (nm)Oscillator Strength (f)Assignment
S0 → S1~340-360 nmLow (< 0.1)π → π* (ICT)
S0 → S2~280-300 nmModerateπ → π*

Mechanistic Pathway Elucidation using Computational Methods

The C7-I bond in this compound is a prime site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.netnih.gov These reactions are crucial for creating structural diversity by forming new carbon-carbon bonds. rsc.org

Computational methods, primarily DFT, are invaluable for elucidating the complex catalytic cycles of these reactions. For a Sonogashira coupling on this compound, calculations could model the key steps:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond. DFT can determine the activation energy for this step, confirming the high reactivity of the aryl iodide.

Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

By mapping the potential energy surface for the entire catalytic cycle, computational studies can predict the most favorable reaction pathway, identify key transition states and intermediates, and explain the regioselectivity observed in experiments. nih.gov Such studies are critical for optimizing reaction conditions to improve yields and minimize byproducts.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this computational technique is highly relevant for understanding its behavior in a dynamic environment, such as in solution or interacting with a biological target. Many pyrazolo[1,5-a]pyrimidine derivatives are known inhibitors of protein kinases and other enzymes, and their binding modes are often initially predicted using molecular docking. nih.govmdpi.comekb.eg

MD simulations can extend these static docking poses into a dynamic context. A typical workflow would involve:

Placing the docked this compound-protein complex into a simulation box filled with water molecules and ions to mimic physiological conditions.

Running a simulation for nanoseconds to microseconds, allowing the atoms to move according to classical mechanics force fields.

These simulations can be used to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site or if it dissociates.

Analyze Intermolecular Interactions: Observe the dynamics of hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the iodine atom and the protein.

Calculate Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction, providing a more rigorous prediction of binding affinity than docking scores alone. A molecular dynamics study on the related pyrazolo[3,4-d]pyrimidine scaffold has been used to investigate its anti-cancer properties, highlighting the utility of this approach. researchgate.net

Structure-Reactivity Relationship Prediction and Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to correlate a compound's structural features with its chemical reactivity or biological activity. nih.govresearchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, these studies are essential for designing new derivatives with enhanced potency and selectivity as, for example, kinase inhibitors. rsc.org

In the context of this compound, a QSAR model would use calculated molecular descriptors to predict its activity. Key descriptors would include:

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the electronegative iodine.

Steric Descriptors: Molecular volume and surface area, where the bulky iodine atom plays a significant role.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Halogen-specific Descriptors: The potential for the iodine to act as a halogen bond donor, which can be a crucial interaction in protein-ligand binding.

SAR studies on pyrazolo[1,5-a]pyrimidines have shown that halogen substitution can increase metabolic stability and potency. nih.gov By analyzing these relationships computationally, researchers can predict how this compound might behave as a drug candidate and guide its synthetic modification to improve its therapeutic profile.

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Impact of C7-Iodine on Molecular Interactions and Binding Affinity

The substituent at the C7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring plays a pivotal role in modulating the compound's interaction with target proteins. This position is often directed towards the solvent-exposed region of an active site, but it can also form critical interactions that enhance binding affinity and selectivity. The nature of the substituent—whether it is a hydrogen bond donor/acceptor, a bulky hydrophobic group, or a halogen—can dramatically alter the compound's biological profile.

Halogens, and particularly iodine, are electron-withdrawing groups that can significantly influence a molecule's potency and metabolic stability. nih.gov While direct comparative studies on a series of C7-halogenated pyrazolo[1,5-a]pyrimidines are not extensively documented in publicly available literature, the high reactivity of the corresponding 7-chloro derivatives in nucleophilic substitution reactions underscores the C7 position's accessibility and importance as a key site for modification. This allows for the introduction of various functional groups, such as amines, to optimize target engagement. For instance, the substitution of the C7-chlorine with morpholine (B109124) is a critical step in the synthesis of selective PI3Kδ inhibitors.

One of the most significant contributions of a C7-iodine substituent to molecular binding is its potential to engage in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.

C3 Position: This position is often modified to target the ATP pocket. Small hydrophobic groups can enhance binding, while other substitutions can be tailored for specific kinases. For example, in the development of FLT3-ITD inhibitors, various aryl and heteroaryl groups were explored at the C3 position to optimize activity. nih.gov

C5 Position: Substituents at C5 can also significantly impact potency. In antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of a phenyl group at the C5 position was found to be important for activity. researchgate.netnih.gov

C7 Position: As a key modification site, the C7 position is crucial for tuning the properties of pyrazolo[1,5-a]pyrimidine derivatives. In the context of Trk kinase inhibitors, attaching an aryl group at C7 was a key feature, with electron-withdrawing groups on that aryl ring being more favorable for activity than electron-donating ones. ekb.eg In another example, comparing a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine with a 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine against bacterial isolates showed that the C7-methyl derivative had significantly better activity, highlighting the dramatic effect a small change at this position can have.

Interactive Table: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases

Data sourced from references nih.govekb.eg.

Rational Design of Derivatives for Specific Molecular Recognition

The rational design of pyrazolo[1,5-a]pyrimidine derivatives leverages SAR data and computational tools, such as molecular docking, to create molecules with high affinity and selectivity for a specific biological target. ekb.eg This process often starts with a "hit" compound, identified through screening, which possesses the desired pyrazolo[1,5-a]pyrimidine core.

Interactive Table: Rational Design of Pyrazolo[1,5-a]pyrimidine-based VEGFR-2 Inhibitors

Data sourced from reference . The study shows how modifying the substitution pattern on an N-acylphenyl group at C5 affects cytotoxic activity.

Applications in Advanced Materials and Chemical Probes

Development of Fluorescent Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of fluorophores, valued for their use as fluorescent probes in studying the dynamics of intracellular processes, in chemosensors, and in the creation of novel organic materials. rsc.orgrsc.org Their appeal stems from their relatively small size, efficient and often green synthetic methodologies, and excellent fluorescence properties, including high quantum yields and photostability. rsc.org The 7-iodo derivative serves as a key precursor, where the iodine atom can be readily substituted through various cross-coupling reactions to introduce a wide range of functional groups, thereby generating a library of fluorescent derivatives with tailored properties.

A key advantage of the pyrazolo[1,5-a]pyrimidine core is the ability to systematically tune its photophysical properties through precise structural modifications. rsc.orgresearchgate.net The absorption and emission characteristics are highly dependent on the nature of the substituents, particularly at the 7-position of the fused ring system. nih.gov

Research has demonstrated that introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at position 7 significantly alters the electronic structure of the molecule. rsc.orgnih.gov Specifically, the attachment of electron-donating groups enhances both absorption and emission intensity. researchgate.netrsc.org This phenomenon is attributed to a more efficient intramolecular charge transfer (ICT) process from the substituent to the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov Conversely, attaching EWGs tends to result in lower absorption and emission intensities. researchgate.netrsc.org

The great synthetic versatility of the scaffold allows for functional groups to be incorporated not only at the 7-position but also at positions 2, 3, 5, and 6, providing extensive opportunities for creating structural diversity and fine-tuning the photophysical behavior for specific applications. rsc.orgnih.gov This tunability allows for the rational design of fluorophores with customized absorption/emission wavelengths, quantum yields, and solvent compatibility.

Table 1: Effect of Substituents at Position 7 on the Photophysical Properties of 3-Methylpyrazolo[1,5-a]pyrimidine Derivatives in THF

Compound ID Substituent at Position 7 Absorption Max (λabs, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Fluorescence Max (λem, nm) Fluorescence Quantum Yield (ΦF)
4d Phenyl (Ph) 382 16,843 493 0.69
4e 4-Methoxyphenyl (4-MeOPh) 400 20,593 503 0.97
4b 2,4-Dichlorophenyl (2,4-Cl₂Ph) 379 12,040 487 0.43
4a 4-Pyridyl (4-Py) 387 19,417 501 0.01

Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. The data illustrates how electron-donating substituents (like 4-MeOPh) can significantly enhance quantum yield compared to neutral or electron-withdrawing groups. rsc.orgresearchgate.netnih.gov

While many organic fluorophores exhibit strong emission in solution, this fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ) effects. However, pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as solid-state emitters. rsc.org The ability to design molecules that retain high emission efficiency in the solid form is crucial for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.

Studies have revealed that appropriate structural selection is key to achieving intense solid-state luminescence. researchgate.netrsc.org Specifically, derivatives bearing simple, sterically unencumbered aryl groups at the 7-position, such as phenyl, 4-methoxyphenyl, and 2,4-dichlorophenyl, have been found to exhibit good solid-state emission intensities. researchgate.netrsc.orgresearchgate.net The planar nature of the pyrazolo[1,5-a]pyrimidine core, combined with strategic substitution, can control intermolecular packing in the crystal lattice, mitigating non-radiative decay pathways and preserving luminescence.

Table 2: Solid-State Emission Quantum Yields for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives

Compound ID Substituent at Position 7 Solid-State Quantum Yield (QYSS)
4a 4-Pyridyl (4-Py) 0.18
4b 2,4-Dichlorophenyl (2,4-Cl₂Ph) 0.20
4d Phenyl (Ph) 0.63
4e 4-Methoxyphenyl (4-MeOPh) 0.23

This table highlights the capability of designing pyrazolo[1,5-a]pyrimidine derivatives for solid-state lighting and display applications by selecting appropriate substituents. researchgate.netrsc.orgresearchgate.net

Chemical Probes and Ligands for Molecular Target Exploration

The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in medicinal chemistry and drug discovery, prized for its synthetic accessibility and its ability to act as a ligand for various biological targets. nih.govrsc.org The 7-iodopyrazolo[1,5-a]pyrimidine (B6236686) variant is an especially useful starting point for generating libraries of compounds for screening against molecular targets. The iodine atom provides a reactive handle for introducing diverse chemical functionalities through well-established cross-coupling reactions. nih.gov

This scaffold has been successfully utilized to develop potent and selective inhibitors for a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org By modifying the substituents around the core, researchers have created ligands that target specific kinases, including:

Cyclin-Dependent Kinases (CDKs) : Inhibitors for CDK2 have been developed, which play a role in cell cycle progression. ekb.eg

Phosphoinositide 3-Kinases (PI3Kδ) : Selective inhibitors have been synthesized for the PI3Kδ isoform, a target in inflammatory diseases. nih.gov

Rho-associated coiled-coil kinase (ROCK) : Derivatives have been designed as selective ROCK2 inhibitors, with potential applications in suppressing cancer metastasis. nih.gov

Phosphodiesterase 10A (PDE10A) : A pyrazolo[1,5-a]pyrimidine derivative was identified as a highly selective PDE10A inhibitor for potential neurological applications. elsevierpure.com

Furthermore, radio-labeled versions, such as ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for tumor detection, demonstrating their utility as in vivo chemical probes. nih.govmdpi.com

Role as Synthons in Complex Molecule Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. The this compound compound is an exemplary synthon, serving as a versatile building block for the construction of more complex, multi-functional molecules. nih.govmdpi.com Its utility stems from the high reactivity of the carbon-iodine bond, which allows for its participation in a wide array of synthetic transformations.

The most prominent application of this compound as a synthon is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions enable the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position. Key examples include:

Suzuki Coupling : Reacting the 7-iodo derivative with various boronic acids or esters to introduce aryl or heteroaryl groups. nih.gov

Buchwald-Hartwig Amination : Coupling with amines to form 7-amino-substituted pyrazolo[1,5-a]pyrimidines. nih.gov

These transformations are fundamental in building the complex architectures required for biologically active compounds, such as the kinase inhibitors mentioned previously. rsc.orgmdpi.com For instance, a common synthetic route involves first constructing a core intermediate like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), selectively substituting the more reactive chlorine at C7, and then using the resulting product as a key intermediate for further diversification via coupling reactions at C5. nih.gov The inherent reactivity and functional group tolerance of the pyrazolo[1,5-a]pyrimidine scaffold make it an invaluable tool for synthetic chemists aiming to create novel molecules for pharmaceutical and materials science applications. nih.govmdpi.com

Table of Compounds Mentioned

Compound Name
This compound
Pyrazolo[1,5-a]pyrimidine
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
¹⁸F-labeled pyrazolo[1,5-a]pyrimidine
7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Future Research Directions for 7 Iodopyrazolo 1,5 a Pyrimidine

Novel Synthetic Methodologies and Sustainable Chemistry

The development of novel and sustainable synthetic methods for pyrazolo[1,5-a]pyrimidines, including the 7-iodo derivative, is a key area of future research. Current synthetic strategies often involve multi-step processes, and the focus is shifting towards more efficient and environmentally benign approaches. ias.ac.inrsc.org

Green chemistry principles are increasingly being applied to the synthesis of this heterocyclic system. bme.hursc.org Researchers are exploring microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govnih.govresearchgate.netbyu.edubyu.edu For instance, microwave irradiation has been successfully used to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidines in high yields and purity. nih.gov Another green approach involves the use of ultrasonic irradiation in aqueous media, which offers advantages such as simplicity, good yields, and easy isolation of products. bme.hu The use of deep eutectic solvents (DES) also presents a benign and scalable alternative to traditional solvents. ias.ac.in

Future efforts will likely concentrate on one-pot reactions and multi-component reactions to streamline the synthesis process and minimize waste. nih.gov For example, a sequential one-pot process combining C–H arylation and saponification–decarboxylation steps has been developed, demonstrating the versatility of this approach for creating a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov The development of catalytic systems, such as palladium-catalyzed cross-coupling reactions, will continue to be crucial for introducing diverse functional groups and enhancing the structural diversity of these compounds. rsc.orgnih.gov

The table below summarizes some of the emerging sustainable synthetic methods for pyrazolo[1,5-a]pyrimidines.

Synthetic MethodKey FeaturesReferences
Microwave-Assisted Synthesis Reduced reaction times, high yields, and purity. nih.govnih.govresearchgate.netbyu.edubyu.edu
Ultrasonic Irradiation Simple, good yields, short reaction times, easy isolation, environmentally friendly. bme.hu
Deep Eutectic Solvents (DES) Benign environment, high yield, scalable, simple work-up. ias.ac.in
One-Pot Reactions Streamlined synthesis, minimized waste, high overall yield. nih.gov

Expanded Derivatization Libraries

The ability to easily modify the pyrazolo[1,5-a]pyrimidine (B1248293) core through derivatization is a significant advantage for creating large and diverse chemical libraries. bme.hunih.gov The 7-iodo substituent on the pyrazolo[1,5-a]pyrimidine scaffold is particularly valuable as it serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions.

Future research will focus on expanding these derivatization libraries to explore a wider range of chemical space and to fine-tune the properties of the resulting compounds for specific applications. bme.hursc.org This includes the introduction of various substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring system to modulate their electronic and steric properties. nih.gov For example, the incorporation of electron-donating or electron-withdrawing groups at the 7-position has been shown to significantly influence the photophysical properties of these compounds. rsc.org

The development of efficient methods for the synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines is crucial for building these expanded libraries. nih.gov This includes the use of various synthetic strategies such as nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig reactions. nih.govnih.gov The creation of virtual libraries through computational methods will also play a role in guiding the synthesis of new derivatives with desired properties. byu.edu

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool for the predictive design of novel 7-Iodopyrazolo[1,5-a]pyrimidine (B6236686) derivatives with tailored properties. nih.gov Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to understand the electronic structure and predict the photophysical properties of these molecules. rsc.org

Molecular docking simulations are also being employed to investigate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with biological targets, such as protein kinases. nih.govekb.egekb.eg This allows for the rational design of more potent and selective inhibitors. nih.gov For example, docking studies have helped in understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidine-based inhibitors of CDK2 and TRKA kinases. nih.gov

Future research in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to accelerate the discovery and optimization of new compounds. These methods can be used to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic profiles, based on the chemical structure of the compounds. bohrium.com This will enable the in silico screening of large virtual libraries and the identification of promising candidates for experimental validation. byu.edu

Exploration in Emerging Academic Fields

The unique structural and electronic properties of this compound make it an attractive candidate for exploration in emerging academic fields beyond its traditional applications in medicinal chemistry.

In supramolecular chemistry , the planar nature of the pyrazolo[1,5-a]pyrimidine scaffold and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a promising building block for the construction of complex supramolecular architectures. nih.gov These architectures could have potential applications in areas such as molecular recognition, sensing, and materials science.

In the field of catalysis , pyrazolo[1,5-a]pyrimidine derivatives could potentially act as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms in the heterocyclic system can coordinate with metal ions, and the electronic properties of the scaffold can be tuned to influence the catalytic activity. The development of pyrazolo[1,5-a]pyrimidine-based catalysts could lead to new and efficient catalytic transformations. acs.org

Furthermore, the fluorescent properties of some pyrazolo[1,5-a]pyrimidine derivatives open up possibilities for their use as probes and sensors in various chemical and biological systems. rsc.orgacs.org The ability to tune their emission properties through chemical modification makes them versatile tools for these applications.

Q & A

Q. What are common synthetic routes for 7-iodopyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves regioselective halogenation at position 7 using hypervalent iodine reagents (e.g., iodobenzene dichloride) under optimized conditions. For example, iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine yields 87% product purity. Key steps include solvent selection (e.g., dichloromethane), temperature control (0°C to room temperature), and purification via column chromatography . Alternative methods include coupling 7-chloro precursors with aryl amines in ethanol or acetonitrile under reflux .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Characterization relies on 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent placement. For example, the methyl group at position 2 in 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine appears as a singlet at δ 2.45 ppm in 1H^1H NMR, while the phenyl ring protons resonate between δ 7.3–7.5 ppm. Mass spectrometry (HRMS) and elemental analysis further validate molecular formulas .

Q. What solvents and reaction conditions are optimal for introducing substituents at position 7?

Methanol and ethanol are commonly used for nucleophilic substitutions (e.g., replacing chlorine with amines). For electrophilic iodination, dichloromethane or acetonitrile with hypervalent iodine reagents ensures high regioselectivity. Reactions often proceed at room temperature or under mild heating (40–60°C) .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Discrepancies in chemical shifts may arise from tautomerism or solvent effects. For example, the 7-iodo substituent in polar solvents (DMSO-d6_6) can alter proton coupling patterns. Computational tools (DFT) and 2D NMR techniques (COSY, HSQC) help assign ambiguous signals. Cross-referencing with X-ray crystallography data (where available) is recommended .

Q. What strategies improve regioselectivity during C–H halogenation at position 3 vs. 7?

Hypervalent iodine reagents (e.g., PhICl2_2) favor iodination at position 3 due to electronic effects. Electron-withdrawing groups (e.g., nitro at position 4) direct halogenation to position 7 via resonance stabilization. Substituent steric bulk (e.g., 2-methyl groups) can block undesired sites. Yields exceed 85% with these optimizations .

Q. How do 7-iodo derivatives perform in biological assays compared to fluorine-18 labeled analogs?

The 18F^{18}F-labeled derivative [18F^{18}F]5 shows promising tumor-to-muscle ratios (3.5:1) in S180 tumor-bearing mice, outperforming 18FDG^{18}FDG in PET imaging. Iodo derivatives, however, exhibit stronger electrophilic reactivity, making them better candidates for covalent kinase inhibitors. Comparative biodistribution studies and radiochemical purity (>98%) are critical for validation .

Q. What computational methods predict photophysical properties of 7-aryl-substituted fluorophores?

Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and charge transfer (CT) effects. For example, a smaller dihedral angle between the pyrazolo[1,5-a]pyrimidine core and 7-aryl group enhances π-conjugation, reducing the Stokes shift (observed: 450–600 nm). Solvent polarity (Δf) and solid-state packing further modulate emission quantum yields (ϕ = 0.2–0.6) .

Methodological Considerations

Designing experiments to assess antitumor activity:

  • In vitro: Screen derivatives against HeLa (cervical) and HEPG2 (liver) cancer cells using MTT assays. Compounds inducing G2/M arrest (e.g., anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates) are prioritized .
  • In vivo: Use S180 tumor-bearing mice for biodistribution studies. Compare uptake ratios (tumor-to-blood) and validate via immunohistochemistry for p53 activation .

Optimizing synthetic yields for radiopharmaceuticals:

  • Use tosylate precursors for 18F^{18}F-labeling via nucleophilic substitution.
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% radiochemical purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.